molecular formula C28H25N7O B2602966 [1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920225-70-3

[1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2602966
CAS RN: 920225-70-3
M. Wt: 475.556
InChI Key: KTPJOOJFXWGLNA-UHFFFAOYSA-N
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Description

The compound “[1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a biphenyl group, a triazolopyrimidine group, and a piperazine group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The geometry optimization of the molecular structure of similar compounds is often carried out using computational chemistry software .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel triazole derivatives, including the structural framework similar to the query compound, has been explored for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to possess good or moderate activity against test microorganisms (H. Bektaş et al., 2007).

Novel Synthesis Approaches

Abdelhamid et al. (2012) presented a new approach for synthesizing pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing the naphthofuran moiety, highlighting innovative synthetic routes for complex heterocyclic compounds (A. Abdelhamid et al., 2012).

Biological Evaluation and DFT Calculation

Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, conducting in vitro antitumor, antimicrobial, and antioxidant activity assessments, alongside density functional theory (DFT) calculations to investigate the equilibrium geometry of the molecules, demonstrating the compounds' potential in antitumor applications (A. Farag & Asmaa M. Fahim, 2019).

Positive Inotropic Activity Evaluation

Ma et al. (2014) synthesized and evaluated the positive inotropic activity of triazolo[3,4-a]phthalazine derivatives bearing substituted piperazine moieties, identifying compounds with significant activity compared to the standard drug, milrinone. This study opens avenues for the development of new therapeutic agents for cardiovascular diseases (Long-xu Ma et al., 2014).

Mechanism of Action

Target of Action

The primary target of the compound [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, also known as 1-{[1,1’-biphenyl]-4-carbonyl}-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

The compound [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone interacts with CDK2 by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone affects the cell cycle pathway . Specifically, it disrupts the G1/S and G2/M transitions, which are critical for DNA replication and mitosis, respectively . The downstream effect of this disruption is the inhibition of cell proliferation .

Pharmacokinetics

In silico admet studies suggest that the compound has suitable pharmacokinetic properties .

Result of Action

The molecular effect of [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone’s action is the inhibition of CDK2 activity . On a cellular level, this results in the disruption of the cell cycle and the inhibition of cell proliferation .

Future Directions

The development of new antitumor agents based on similar compounds is of special interest for many academic and industrial research laboratories around the world . This compound, with its complex structure and potential biological activity, could be a subject of future research in this area.

properties

IUPAC Name

[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7O/c1-20-7-13-24(14-8-20)35-27-25(31-32-35)26(29-19-30-27)33-15-17-34(18-16-33)28(36)23-11-9-22(10-12-23)21-5-3-2-4-6-21/h2-14,19H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPJOOJFXWGLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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